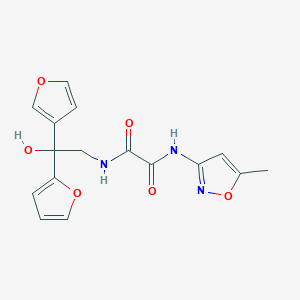

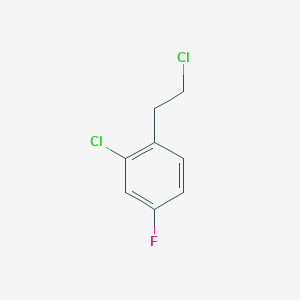

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one, often referred to as TFHPA, is a synthetic compound that has recently been studied for its potential applications in medicinal chemistry and drug development. TFHPA is a trifluorinated derivative of aniline and has a unique structure that allows it to interact with a wide range of biological targets. This compound has been studied for its potential to act as a pharmacological agent, as well as its ability to modify the activity of other drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Azannulation of Pyridinylaminohexadienones (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one, due to its structural properties, is involved in the synthesis and azannulation of pyridinylaminohexadienones. The reaction of commercially available 2-aminopyridine derivatives with 4-methoxy-1,1,1-trifluoro-3-penten-2-one leads to the creation of compounds interesting from a chemical and biological standpoint. This process involves the formation of hexadienones and their subsequent azannulation, highlighting the compound's significance in synthesizing complex pyridinyl structures (Cocco, Conglu, & Onnis, 2001).

Influence of Environment on Molecular Structure The structure and behavior of compounds closely related to (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one, like trifluoroacetylacetone, have been extensively studied in different environments using Fourier transform infrared absorption spectroscopy (FTIR) and density functional theory (DFT) calculations. These studies reveal the molecular structure, confirm the coexistence of conformers, and highlight the formation of complexes when associated with water molecules (Platakytė et al., 2019).

Applications in Material Science

Liquid Crystals and Dielectric Anisotropy The compound's derivatives have been studied for their application in liquid crystals, specifically regarding the effect of unsaturation in the terminal chain on thermal and electro-optical properties. Materials derived from similar structures exhibit a nematic phase and varying dielectric parameters, indicating potential applications in electronic and display technologies (Jankowiak et al., 2013).

Coordination Chemistry and Molecular Complexes

Crystal Packing in Binuclear Copper(II) Complex (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is instrumental in forming binuclear copper(II) complexes. The reaction of similar compounds with 1,3-diaminopropan-2-ol leads to N2O3 ligands, which react with copper(II) acetate to form structured complexes, showcasing its role in coordination chemistry and the synthesis of molecular complexes (Edilova et al., 2021).

Wirkmechanismus

Target of Action

It is known that similar compounds, known as schiff bases, have been synthesized and assessed for various biological activities . These activities include antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .

Mode of Action

It was found that HAMNO’s efficacy against tumor growth arises from the associated DNA replication stress .

Biochemical Pathways

It is known that oligonucleotide/oligosaccharide-binding (ob)-fold proteins, which are implicated in various cellular processes including dna replication, dna repair, cell cycle regulation, and maintenance of telomere, play essential roles in the regulation of genome and its correct transformation to the subsequent generation .

Pharmacokinetics

It is known that 2-(2-hydroxyanilino)ethanol, a related compound, can be analyzed by a reverse phase (rp) hplc method with simple conditions . This suggests that similar methods could potentially be used to study the pharmacokinetics of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one.

Result of Action

It is known that similar compounds, such as hamno, have shown efficacy against tumor growth due to the associated dna replication stress .

Action Environment

It is known that schiff bases, which include similar compounds, are vital transitional organic construction products used in the synthesis of numerous heterocyclic compounds . They are also used as catalysts, intermediates in pigments, dyes, organic synthesis, and stabilizers for polymers , suggesting that the action of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one may also be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHESDHPBOHGDLD-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)

![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)

![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)